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Abstract

4-Carboxypyrazole, a heterocyclic carboxylic acid, has emerged as a cornerstone building
block in the field of organic synthesis. Its unique structural features, including the presence of a
reactive carboxylic acid moiety and a stable pyrazole ring, render it an exceptionally versatile
precursor for the construction of a diverse array of complex molecules. This technical guide
provides a comprehensive overview of 4-carboxypyrazole, encompassing its synthesis,
physicochemical properties, and its pivotal role in the development of novel pharmaceuticals,
agrochemicals, and functional materials. Detailed experimental protocols for key synthetic
transformations and a thorough examination of its application in medicinal chemistry,
particularly as a scaffold for kinase and enzyme inhibitors, are presented. Furthermore, this
guide elucidates the signaling pathways modulated by 4-carboxypyrazole derivatives and
showcases its utility in the burgeoning field of metal-organic frameworks (MOFs). All
guantitative data has been systematically organized into tables for facile comparison, and
critical biological pathways and experimental workflows are visualized using Graphviz diagrams
to provide a clear and concise understanding of the underlying principles.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence
in numerous clinically approved drugs. The incorporation of a carboxylic acid group at the 4-
position of the pyrazole ring bestows upon the molecule a valuable handle for a wide range of
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chemical modifications. This strategic functionalization allows for the facile introduction of
various pharmacophores and the modulation of physicochemical properties, making 4-
carboxypyrazole an attractive starting material for the synthesis of targeted therapeutics and
other functional organic molecules. Its ability to participate in a multitude of reactions, including
amidation, esterification, and as a ligand in coordination chemistry, underscores its significance
as a versatile building block.

Physicochemical Properties of 4-Carboxypyrazole

4-Carboxypyrazole, also known as pyrazole-4-carboxylic acid, is a white to off-white
crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Property Value Reference
Molecular Formula C4aHaN20:2 [1]
Molecular Weight 112.09 g/mol [1]

Melting Point 275-280 °C (decomposes)

Appearance White to off-white powder

Solubilit Soluble in hot water and polar
olubility .
organic solvents

pKa ~3.5

Synthesis of 4-Carboxypyrazole and its Derivatives

The synthesis of the 4-carboxypyrazole core and its subsequent derivatization can be
achieved through several efficient synthetic routes. The Vilsmeier-Haack reaction and
multicomponent reactions are among the most prominent and versatile methods employed.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic
and heterocyclic compounds. In the context of pyrazole synthesis, this reaction is typically used
to introduce a formyl group at the 4-position, which can then be oxidized to the desired
carboxylic acid. A general workflow for this process is depicted below.
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Caption: General workflow for the synthesis of 4-carboxypyrazole via the Vilsmeier-Haack
reaction.

Experimental Protocol: Synthesis of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde via
Vilsmeier-Haack Reaction[2]

o Preparation of the Vilsmeier Reagent: To a flask containing N,N-dimethylformamide (DMF, 10
mL), phosphorus oxychloride (POCIs, 1.1 mL, 12 mmol) is added dropwise with stirring at 0-5
°C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.[2]

o Formylation: The appropriate hydrazone (4 mmol) is added to the prepared Vilsmeier
reagent.[2] The reaction mixture is then stirred at 60-65 °C for 3 hours.[2]

o Work-up: After completion of the reaction (monitored by TLC), the mixture is poured into ice-
cold water. The resulting solution is neutralized with a saturated sodium bicarbonate solution.
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford
the desired 4-formylpyrazole derivative.[2]

o Oxidation to Carboxylic Acid: The 4-formylpyrazole derivative is then oxidized to the
corresponding carboxylic acid using standard oxidizing agents such as potassium
permanganate or chromium trioxide.

Multicomponent Reactions

Multicomponent reactions (MCRSs) offer an efficient and atom-economical approach to the
synthesis of complex molecules in a single step. Several MCRs have been developed for the
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synthesis of highly substituted pyrazole-4-carboxylates.

Experimental Protocol: One-Pot Synthesis of Ethyl 1,3,5-trisubstituted-1H-pyrazole-4-
carboxylates[3]

o Reaction Setup: A mixture of a -ketoester (e.g., ethyl acetoacetate, 10 mmol), an aldehyde
(20 mmol), a hydrazine derivative (10 mmol), and a catalytic amount of a magnetic ionic
liquid ([omim][FeCls], 1.5 mmol) is placed in a round-bottom flask.[3]

e Reaction Conditions: The reaction is carried out under a flow of oxygen. The progress of the
reaction is monitored by thin-layer chromatography (TLC).[3]

o Work-up and Purification: Upon completion, the magnetic ionic liquid catalyst is separated
using an external magnet. The supernatant is decanted, and the solvent is removed under
reduced pressure. The crude product is then purified by recrystallization from isopropanol to
yield the pure pyrazole-4-carboxylic acid ethyl ester derivative.[3] Yields for this method are
reported to be in the range of 75-92%.[3]
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Caption: General workflow for the multicomponent synthesis of pyrazole-4-carboxylate esters.
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Applications in Organic Synthesis

4-Carboxypyrazole serves as a versatile platform for the synthesis of a wide range of
biologically active compounds and functional materials.

Drug Development

The 4-carboxypyrazole scaffold is a prominent feature in the design of various therapeutic
agents, particularly enzyme and receptor inhibitors.

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRS) is implicated in the
pathogenesis of numerous cancers. Consequently, FGFRs have emerged as critical targets for
cancer therapy. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as
potent and selective pan-FGFR covalent inhibitors.[4]

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and
autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event
initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT
pathways, which are crucial for cell proliferation, survival, and differentiation.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of 5-amino-1H-pyrazole-
4-carboxamide derivatives.

Quantitative Data: Biological Activity of FGFR Inhibitors

Cell Line
FGFR2
Compoun FGFR1 FGFR2 FGFR3 AT (NCI- Referenc
d ICs0 (NM) ICs0 (NM) ICs0 (NM) H520) e
ICs0 (NM)
ICs0 (NM)
10h 46 41 99 62 19 [4]

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of
hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to
hyperuricemia and gout. 1-Phenyl-pyrazole-4-carboxylic acid derivatives have been identified
as potent inhibitors of xanthine oxidase.[5]
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Caption: The role of xanthine oxidase in purine metabolism and its inhibition by 1-phenyl-
pyrazole-4-carboxylic acid derivatives.

Quantitative Data: Xanthine Oxidase Inhibitory Activity

Compound XOR ICso0 (nM) Reference

16c 5.7 [5]

16d 5.7 [5]

16f 4.2 5]

Febuxostat (control) 5.4 5]
Agrochemicals

Pyrazole-4-carboxamides have been extensively investigated as potent fungicides. These
compounds often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial
respiratory chain of fungi, leading to the disruption of fungal respiration and ultimately cell
death.

Experimental Protocol: Synthesis of Pyrazole-4-carboxamides as Fungicides[6][7]

 Esterification and Methylation: Ethyl 1H-pyrazole-4-carboxylate is methylated using dimethyl
sulfate in the presence of sodium bicarbonate to yield ethyl 1-methyl-1H-pyrazole-4-
carboxylate.[6]

e Saponification: The resulting ester is saponified using a solution of sodium hydroxide in a
mixture of water and ethanol to afford 1-methyl-1H-pyrazole-4-carboxylic acid.[6]

¢ Acid Chloride Formation: The carboxylic acid is then converted to the corresponding acid
chloride by refluxing with thionyl chloride.[6]

o Amidation: Finally, the pyrazole acid chloride is reacted with various substituted amines in
the presence of a base like triethylamine in a suitable solvent such as dichloromethane to
furnish the target pyrazole-4-carboxamide derivatives.[6][7]

Quantitative Data: Antifungal Activity of Pyrazole-4-carboxamides
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Fusarium
Alternaria solani oxysporum
Compound o Reference
ECso (pg/mL) Inhibition at 100
Hg/mL (%)
8d - 100 []1[°]
8j 3.06 >90 [81[9]

Functional Materials: Metal-Organic Frameworks (MOFs)

4-Carboxypyrazole and its derivatives are excellent ligands for the construction of metal-
organic frameworks (MOFs). The pyrazole nitrogen atoms and the carboxylate oxygen atoms
can coordinate to metal ions, leading to the formation of porous, crystalline materials with
potential applications in gas storage, separation, and catalysis.[10]

Experimental Protocol: Solvothermal Synthesis of a Cd-MOF[10]

o Reaction Mixture: A mixture of 1H-pyrazole-4-carboxylic acid (Hpzca), cadmium nitrate
tetrahydrate, and a solvent such as N,N-dimethylformamide (DMF) is placed in a Teflon-lined
stainless steel autoclave.

e Solvothermal Reaction: The autoclave is sealed and heated in an oven at a specific
temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

 Isolation and Characterization: After cooling to room temperature, the resulting crystals are
collected by filtration, washed with the solvent, and dried. The structure of the MOF is then
determined by single-crystal X-ray diffraction. One such synthesized complex,
{[Cd(Hpzca)2(H20)3]-H20}n, forms a 1D polymer.[10]

Conclusion

4-Carboxypyrazole has firmly established itself as a highly valuable and versatile building
block in contemporary organic synthesis. Its facile synthesis and the reactivity of its functional
groups have enabled the creation of a vast library of derivatives with significant applications in
drug discovery, agrochemicals, and materials science. The ability to fine-tune the biological
activity and material properties through systematic structural modifications of the 4-
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carboxypyrazole scaffold ensures its continued importance in the development of innovative
chemical entities. The detailed protocols and compiled data within this guide are intended to
serve as a valuable resource for researchers and scientists working in these dynamic fields,
facilitating the further exploration and exploitation of this remarkable heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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